(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride
CAS No.: 6377-14-6
Cat. No.: VC2450177
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6377-14-6 |
|---|---|
| Molecular Formula | C18H20ClNO2 |
| Molecular Weight | 317.8 g/mol |
| IUPAC Name | (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride |
| Standard InChI | InChI=1S/C18H19NO2.ClH/c1-19-9-8-11-4-3-5-13-16(11)14(19)10-12-6-7-15(21-2)18(20)17(12)13;/h3-7,14,20H,8-10H2,1-2H3;1H/t14-;/m1./s1 |
| Standard InChI Key | NIWCFXFECXNXGD-PFEQFJNWSA-N |
| Isomeric SMILES | CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)OC)O.Cl |
| SMILES | CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OC)O.Cl |
| Canonical SMILES | CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OC)O.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Physical and Chemical Properties
Molecular Characteristics
The compound has a molecular formula of C18H20ClNO2 with a calculated molecular weight of 317.8 g/mol . This tetracyclic structure contains 22 heavy atoms and displays a moderate level of complexity with a complexity score of 387 as calculated by Cactvs 3.4.6.11 . The compound features one defined atom stereocenter and no undefined stereocenters, contributing to its specific three-dimensional configuration and biological activity profile .
Physicochemical Properties
Table 1: Key physicochemical properties of (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride
The compound exhibits a relatively small topological polar surface area of 33.9 Ų, which may influence its ability to permeate cellular membranes . With two hydrogen bond donors and three hydrogen bond acceptors, the molecule possesses moderate capacity for intermolecular interactions . The limited number of rotatable bonds (only one) indicates a relatively rigid structure, which may contribute to its specific binding properties with target receptors or enzymes .
Pharmacological Properties and Biological Activity
Structure-Activity Relationship
Research has shown that the hydroxy group at position 11 of the aporphine framework is essential for the compound's anti-cell death effects, while modifications to the functional group at position 10 can alter membrane permeability and intracellular availability . The presence of the methoxy group at position 10 and hydroxy group at position 11 creates a unique electronic distribution that contributes to the compound's biological properties . This structural arrangement appears to be critical for its potential therapeutic applications, particularly in conditions related to oxidative stress and cell death mechanisms.
Toxicological Profile
Acute Toxicity Data
Available toxicity data indicates that the compound has an LD50 (lethal dose, 50 percent kill) of 128 mg/kg when administered intraperitoneally in mice . The observed toxic effects include behavioral changes, specifically convulsions or effects on seizure threshold . This information is crucial for understanding the safety profile of the compound and establishing appropriate handling procedures for research and potential therapeutic applications.
Recent Research Findings
Anti-Cell Death and Anti-Ferroptotic Activity
Recent studies have identified that compounds with structural similarities to (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride demonstrate significant anti-cell death effects, particularly against BSO-induced cell death . Researchers have synthesized and evaluated multiple derivatives with a hydroxy group at position 11 of the aporphine framework, finding that several compounds exhibited high anti-cell death activities with EC50 values below 1 μM . These findings suggest potential applications in conditions where pathological cell death plays a significant role.
The anti-ferroptotic properties of these compounds may be particularly relevant for mitochondrial diseases. Studies have shown that certain aporphine derivatives can suppress the elevation of Growth Differentiation Factor 15 (GDF-15) in Leigh syndrome patient-derived skin fibroblasts, indicating potential therapeutic effects . This suppression of GDF-15 elevation was observed 24 hours after co-administration with RSL3, suggesting a protective effect against ferroptosis-induced cell damage .
Modifications and Dopamine Receptor Activity
This selective modification approach has successfully yielded compounds that maintain therapeutic anti-cell death effects while eliminating dopamine agonist activity, potentially reducing side effects associated with dopaminergic compounds . This represents a significant advancement in the development of more targeted therapeutics based on the aporphine alkaloid scaffold.
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